molecular formula C7H12O2 B180299 2,2-Dimethyl-3-oxopentanal CAS No. 106921-60-2

2,2-Dimethyl-3-oxopentanal

Cat. No.: B180299
CAS No.: 106921-60-2
M. Wt: 128.17 g/mol
InChI Key: PVYBKZHBCCMBPS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxopentanal is an organic compound with the molecular formula C7H12O2. It is a ketone and aldehyde derivative, characterized by the presence of a carbonyl group (C=O) at the third carbon atom and two methyl groups attached to the second carbon atom. This compound is of interest in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,2-Dimethyl-3-oxopentanal involves the oxidation of 2,2-dimethyl-4-pentenal. The procedure typically includes the following steps:

    Oxidation Reaction: Oxygen is bubbled through a stirred solution of copper(I) chloride and palladium(II) chloride in a mixture of dimethylformamide and water. The 2,2-dimethyl-4-pentenal is added to this solution, and oxygen is continuously bubbled through for an extended period at room temperature.

    Purification: The organic layers are washed with saturated sodium chloride solution and dried over sodium sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxopentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-oxopentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxopentanal involves its interaction with various molecular targets. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-oxopentanal
  • 2,2-Dimethyl-3-oxobutanal
  • 2,2-Dimethyl-3-oxopropanal

Uniqueness

2,2-Dimethyl-3-oxopentanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of two methyl groups at the second carbon atom and a carbonyl group at the third carbon atom makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,2-dimethyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBKZHBCCMBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452882
Record name 2,2-DIMETHYL-3-OXOPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106921-60-2
Record name 2,2-Dimethyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106921-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-DIMETHYL-3-OXOPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,2-Dimethyl-3-oxopentanal formed during the decomposition of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) on nickel surfaces?

A1: The research indicates that this compound is one of the decomposition products of the diketonate ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) after it detaches from the ruthenium complex and bonds to the nickel surface []. This decomposition occurs at elevated temperatures, specifically around 535 K, and also yields other volatile products like isobutene, ketene, and carbon monoxide []. The exact mechanism by which this compound forms from the original ligand requires further investigation.

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